molecular formula C24H18ClFN2O3 B5484955 N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide

N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide

Cat. No. B5484955
M. Wt: 436.9 g/mol
InChI Key: YPMPITWKWKNNRA-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CFA and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In

Mechanism of Action

CFA exerts its biological effects by selectively inhibiting the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes. N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide, CFA can modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects
CFA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of synaptic transmission and plasticity, and immunomodulatory effects. Additionally, CFA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFA is its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes, making it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. Additionally, CFA has been found to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, one of the main limitations of CFA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, CFA has been found to have poor bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of CFA. One potential direction is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide inhibitors based on the structure of CFA. Additionally, further studies are needed to elucidate the precise mechanisms by which CFA exerts its biological effects. Finally, the potential therapeutic applications of CFA in various diseases need to be further explored in preclinical and clinical studies.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide is a promising compound with potential applications in various fields, including cancer research, neuroscience, and immunology. Its specificity for the N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide family of enzymes and low toxicity make it a useful tool for studying the biological functions of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide. However, further studies are needed to fully elucidate the mechanisms by which CFA exerts its biological effects and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid with 5-chloro-2-methoxyaniline in the presence of an appropriate coupling agent. The resulting product is then purified by column chromatography to obtain pure CFA.

Scientific Research Applications

CFA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CFA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CFA has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In neuroscience, CFA has been shown to modulate synaptic transmission and plasticity, making it a potential therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, CFA has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c1-30-23-11-8-19(25)13-22(23)28-24(29)18(14-27)12-16-6-9-20(10-7-16)31-15-17-4-2-3-5-21(17)26/h2-13H,15H2,1H3,(H,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPITWKWKNNRA-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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